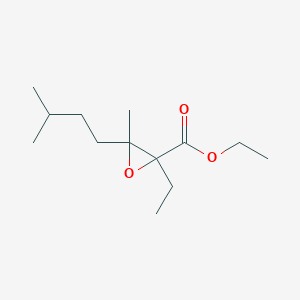
Ethyl 2-ethyl-3-isopentyl-3-methyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate is an organic compound belonging to the class of esters and epoxides. This compound features a unique structure with an oxirane ring and a carboxylate ester group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate typically involves the reaction of an appropriate epoxide precursor with ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate under controlled conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions where the carboxylic acid precursor is reacted with ethanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar ester functional group but lacks the oxirane ring.
Methyl butyrate: Another ester with a different alkyl group and no oxirane ring.
Ethyl 2-methyl-3-phenyl-2-oxiranecarboxylate: A compound with a similar oxirane ring and ester group but different substituents.
Propriétés
Formule moléculaire |
C13H24O3 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
ethyl 2-ethyl-3-methyl-3-(3-methylbutyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H24O3/c1-6-13(11(14)15-7-2)12(5,16-13)9-8-10(3)4/h10H,6-9H2,1-5H3 |
Clé InChI |
ZHLFAXDILTUUCC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)(C)CCC(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



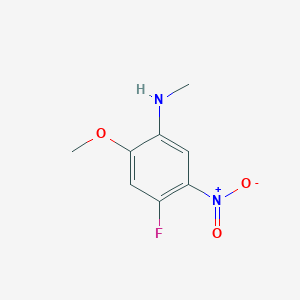
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)
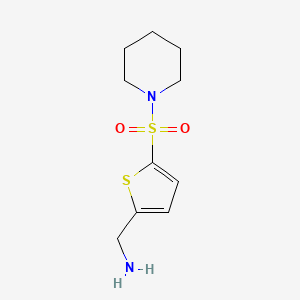

![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
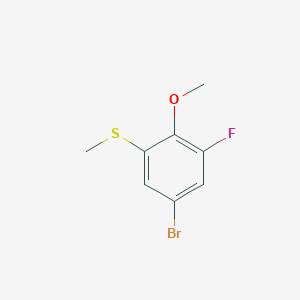
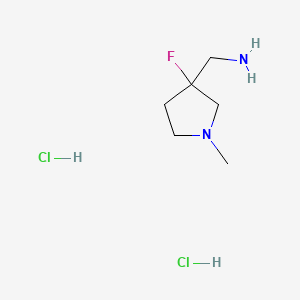
![5-[(3-Amino-1-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496064.png)



